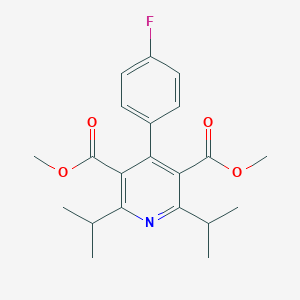










|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]([C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=2)[C:9]([C:18]([O:20][CH3:21])=[O:19])=[C:8]([CH:22]([CH3:24])[CH3:23])[NH:7][C:6]=1[CH:25]([CH3:27])[CH3:26])([O:3][CH3:4])=[O:2].[S].S.C>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[C:1]([C:5]1[C:6]([CH:25]([CH3:27])[CH3:26])=[N:7][C:8]([CH:22]([CH3:23])[CH3:24])=[C:9]([C:18]([O:20][CH3:21])=[O:19])[C:10]=1[C:11]1[CH:12]=[CH:13][C:14]([F:17])=[CH:15][CH:16]=1)([O:3][CH3:4])=[O:2] |^3:27|
|


|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OC)C1=C(NC(=C(C1C1=CC=C(C=C1)F)C(=O)OC)C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated to 200°-210° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
|
Type
|
FILTRATION
|
|
Details
|
filter aid
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica-gel
|
|
Type
|
WASH
|
|
Details
|
eluting with ethyl acetate/hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC)C=1C(=NC(=C(C1C1=CC=C(C=C1)F)C(=O)OC)C(C)C)C(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |